2,2'-Iminobis(ethanol, 4-methylbenzenesulfonate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 264-786-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Vorbereitungsmethoden
The preparation methods for EINECS 264-786-9 involve several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthesis: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal results. Common solvents and reagents are used to facilitate the reactions.
Industrial Production: Large-scale production involves the use of industrial reactors and purification systems to obtain the compound in significant quantities. The process is designed to be efficient and cost-effective.
Analyse Chemischer Reaktionen
EINECS 264-786-9 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
EINECS 264-786-9 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study biochemical pathways and interactions. It can act as an inhibitor or activator of specific enzymes.
Medicine: The compound has potential therapeutic applications and is studied for its effects on different biological targets. It may be used in drug development and pharmacological studies.
Industry: Industrial applications include its use in the production of materials, coatings, and other chemical products. The compound’s properties make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of EINECS 264-786-9 involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways. The exact mechanism depends on the compound’s structure and the biological system in which it is studied.
Vergleich Mit ähnlichen Verbindungen
EINECS 264-786-9 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
EINECS 203-770-8: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
EINECS 234-985-5: Another related compound with variations in its molecular formula, resulting in different reactivity and uses.
EINECS 239-934-0: This compound shares some chemical characteristics but differs in its industrial applications and research significance.
The uniqueness of EINECS 264-786-9 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
64339-50-0 |
---|---|
Molekularformel |
C11H19NO5S |
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H11NO2/c1-6-2-4-7(5-3-6)11(8,9)10;6-3-1-5-2-4-7/h2-5H,1H3,(H,8,9,10);5-7H,1-4H2 |
InChI-Schlüssel |
UJUFUXVPRIBLFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.